![molecular formula C10H9ClOS B3051016 7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one CAS No. 30484-10-7](/img/structure/B3051016.png)
7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one
Overview
Description
7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one is a chemical compound with the CAS Number: 30484-10-7 . It has a molecular weight of 212.7 and is typically in powder form .
Synthesis Analysis
The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one involves several steps . It starts with parachloroaniline as a raw material, which reacts with paratoluensulfonyl chloride in a condensation mode under alkaline conditions to protect amino groups . This is followed by coupling with ethyl 4-bromobutyrate to obtain a compound . The compound is then hydrolyzed in the presence of alkali, and acidified . In dichloromethane, acyl chloride is prepared from the acidified compound under the action of thionyl chloride . Finally, a Friedel-Crafts acylation reaction is carried out under the action of Lewis acid to perform intramolecular cyclization, and tosyl groups are removed to obtain the target product .Molecular Structure Analysis
The IUPAC name for this compound is 7-chloro-3,4-dihydro-1-benzothiepin-5 (2H)-one . The InChI code is 1S/C10H9ClOS/c11-7-3-4-10-8 (6-7)9 (12)2-1-5-13-10/h3-4,6H,1-2,5H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 212.7 .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antidepressant Activity : PHZ-5 is structurally related to tricyclic antidepressants. Researchers have investigated its potential as an antidepressant agent due to its interaction with neurotransmitter receptors .
- Neuroprotective Effects : Studies suggest that PHZ-5 may have neuroprotective properties, making it relevant for neurological disorders .
- Intermediate for Tolvaptan Synthesis : PHZ-5 serves as an intermediate in the synthesis of Tolvaptan-d7, a labeled version of Tolvaptan, a vasopressin receptor antagonist used in the treatment of hyponatremia .
Organic Synthesis and Chemical Research
- Versatile Intermediate : PHZ-5 is widely employed as an intermediate in organic synthesis. Its unique structure allows for diverse functionalization, making it valuable for creating more complex molecules .
- Ring-Opening Reactions : Researchers explore its reactivity in ring-opening reactions, leading to novel derivatives with various substituents .
Material Science and Surface Chemistry
- Surface Modification : PHZ-5 can be functionalized and attached to surfaces, such as nanoparticles or electrodes, for applications in catalysis, sensors, or drug delivery systems .
Pharmacology and Toxicology
- Metabolism Studies : PHZ-5 is used as a reference compound in metabolism studies to understand its biotransformation pathways in vivo .
Chemical Education and Training
- Teaching Tool : PHZ-5’s structure provides an excellent example for teaching students about heterocyclic compounds, aromaticity, and functional groups .
Industrial Applications
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
It’s suggested that this compound might be an intermediate in synthesizing other bioactive molecules .
Mode of Action
It’s important to note that the mode of action would depend on the specific bioactive molecules that this compound is used to synthesize .
Biochemical Pathways
As an intermediate, its role in biochemical pathways would be determined by the final bioactive molecules it helps to synthesize .
Result of Action
As an intermediate, its effects would be determined by the final bioactive molecules it helps to synthesize .
properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-1-benzothiepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClOS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQZQOUBWXDUSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Cl)SC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506462 | |
Record name | 7-Chloro-3,4-dihydro-1-benzothiepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one | |
CAS RN |
30484-10-7 | |
Record name | 7-Chloro-3,4-dihydro-1-benzothiepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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